ent-Calindol Amide-13C

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

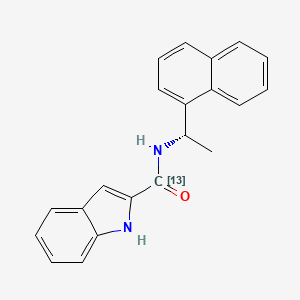

N-[(1S)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1/i21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXUKYDIQFPOCY-ORRZGNCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)N[13C](=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747284 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217724-96-3 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the molecular structure of ent-Calindol Amide-13C

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ent-Calindol Amide-¹³C, a stable isotope-labeled derivative of the Calindol series of molecules. While specific research on this isotopologue is limited, this guide extrapolates its structural features, potential applications, and relevant biological pathways based on its parent compounds and related indole derivatives. The inclusion of a ¹³C-labeled carbonyl carbon makes it a valuable tool for various research applications, including quantitative mass spectrometry and nuclear magnetic resonance (NMR) studies.

Molecular Structure and Identification

ent-Calindol Amide-¹³C is the enantiomer of Calindol Amide-¹³C. The designation "Calindol Amide" indicates a molecule with an amide linkage formed between an indole-2-carboxylic acid backbone and an amine, distinguishing it from the parent compound "Calindol," which is a secondary amine. The "-¹³C" suffix specifies that the carbon atom of the amide carbonyl group is a Carbon-13 isotope.

The IUPAC name for this compound is (S)-N-[1-(1-Naphthalenyl)ethyl]-1H-Indole-2-carboxamide-¹³C . The (S)-configuration denotes it as the enantiomer of the more commonly cited (R)-isomer.

Key Structural Features:

-

Indole Core: A bicyclic aromatic structure fundamental to many biologically active compounds.

-

Amide Linkage: Connects the indole core to the chiral amine side chain. The carbonyl carbon is ¹³C labeled.

-

Chiral Center: A stereocenter at the benzylic position of the naphthalenylethylamine moiety, with (S)-configuration.

-

Naphthalene Group: A bulky, lipophilic group that influences receptor binding and pharmacokinetic properties.

The diagram below illustrates the two-dimensional chemical structure.

Biological Context and Potential Applications

While direct biological data for ent-Calindol Amide-¹³C is not available, the activity of the related compound, Calindol, provides a strong basis for its potential applications. Calindol is known as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[1][2] CaSR is a Class C G-protein coupled receptor (GPCR) that plays a critical role in regulating extracellular calcium homeostasis.

The enantiomer, ent-Calindol Amide, may serve as a crucial negative control in research settings to confirm the stereospecificity of CaSR interactions.[3] The ¹³C-labeled version is an ideal internal standard for quantitative bioanalytical assays (e.g., LC-MS/MS) to study the pharmacokinetics, metabolism, and distribution of the unlabeled drug.

Potential Research Applications:

-

Internal Standard: For quantifying ent-Calindol Amide in biological matrices.

-

NMR Studies: The ¹³C label can be used in NMR-based ligand-receptor interaction studies to probe the binding site environment.

-

Metabolic Tracer: To track the metabolic fate of the amide moiety in vitro and in vivo.

| Compound | Target | Activity Type | Value | Reference |

| Calindol | Calcium-Sensing Receptor (CaSR) | Positive Allosteric Modulator | EC₅₀ = 132 nM | [1] |

| 7-nitrocalindol | Calcium-Sensing Receptor (CaSR) | Positive Allosteric Modulator | EC₅₀ = 20 nM | [2] |

Table 1: Biological activity data for Calindol and a potent derivative. This data suggests the potential for the Calindol scaffold to interact with CaSR.

Signaling Pathway: Calcium-Sensing Receptor (CaSR)

Calindol and its derivatives act on the CaSR pathway. In tissues like the parathyroid gland, activation of CaSR by high extracellular Ca²⁺ (or a PAM like Calindol) initiates a signaling cascade that leads to the inhibition of parathyroid hormone (PTH) secretion. This pathway is central to calcium metabolism.

The diagram below outlines the simplified CaSR signaling cascade.

Experimental Protocols

The synthesis of ent-Calindol Amide-¹³C involves a standard amide coupling reaction between ¹³C-labeled indole-2-carboxylic acid and (S)-1-(1-naphthyl)ethanamine. A variety of coupling reagents can be used.[4][5]

Materials:

-

Indole-2-carboxylic acid-¹³C (carbonyl-¹³C)

-

(S)-1-(1-naphthyl)ethanamine

-

Coupling Reagent (e.g., HATU, EDC/HOBt)

-

Organic Base (e.g., DIEA, triethylamine)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure (using HATU):

-

Dissolve Indole-2-carboxylic acid-¹³C (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Add the organic base (e.g., DIEA, 3.0 eq) to the solution.

-

Add the coupling reagent HATU (1.1 eq) to the mixture and stir for 5-10 minutes to allow for the activation of the carboxylic acid.

-

Add (S)-1-(1-naphthyl)ethanamine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to yield the desired amide.

The workflow for this synthesis is depicted below.

To assess the biological activity of ent-Calindol Amide, an in vitro assay using cells expressing the human CaSR could be performed. This protocol measures changes in intracellular calcium, a downstream effect of CaSR activation.

Materials:

-

HEK293 cells stably expressing human CaSR (hCaSR).

-

Fluo-4 AM or similar calcium-sensitive fluorescent dye.

-

Assay buffer (e.g., HBSS).

-

ent-Calindol Amide-¹³C and its unlabeled enantiomer.

-

Positive control (e.g., Calindol or Cinacalcet).

-

Microplate reader with fluorescence detection capabilities.

Procedure:

-

Cell Plating: Plate hCaSR-expressing HEK293 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading: Wash cells with assay buffer and incubate with Fluo-4 AM loading solution for 45-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compounds (ent-Calindol Amide, its enantiomer, and the positive control) in assay buffer containing a fixed, sub-maximal concentration of extracellular Ca²⁺ (e.g., 1-2 mM).

-

Fluorescence Measurement:

-

Place the plate in the microplate reader and record a baseline fluorescence reading.

-

Add the compound dilutions to the wells.

-

Immediately begin kinetic fluorescence readings (e.g., every 2 seconds for 3-5 minutes) to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Normalize the data relative to the positive control response.

-

Plot the normalized response versus compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values. As a negative control, ent-Calindol Amide is expected to show minimal to no activity.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Amide Synthesis [fishersci.it]

- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

ent-Calindol Amide-13C: A Technical Overview of its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Calindol Amide-13C is the 13C-labeled version of ent-Calindol Amide, the (S)-enantiomer of Calindol Amide. As an isotopically labeled compound, it serves as a valuable tool in drug discovery and development, particularly in studies requiring sensitive detection and quantification, such as in metabolic profiling and target engagement assays. This technical guide provides a comprehensive overview of the known chemical properties, a generalized synthesis protocol, and hypothesized mechanisms of action for ent-Calindol Amide and related indole-2-carboxamides. Due to the limited publicly available data specifically for the 13C-labeled variant, much of the information presented is extrapolated from studies on structurally similar compounds.

Chemical Properties

This compound, with the systematic name (S)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide-13C, is a chiral indole-2-carboxamide derivative. The incorporation of a 13C atom in the carboxamide group provides a specific spectroscopic marker for this molecule.

| Property | Value | Source |

| CAS Number | 1217724-96-3 | [1] |

| Molecular Formula | (13C)C20H18N2O | Inferred from related compounds |

| Molecular Weight | Approximately 315.37 g/mol | Inferred from related compounds |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Stability | Not specified |

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available. However, a general synthetic route for indole-2-carboxamides involves the coupling of an indole-2-carboxylic acid with a corresponding amine. For this compound, this would involve the reaction of 13C-labeled indole-2-carboxylic acid with (S)-1-(1-naphthyl)ethylamine.

Generalized Synthesis Protocol: Amide Coupling

The synthesis of indole-2-carboxamides can be achieved through standard amide bond formation reactions.[2][3] A common method involves the use of a coupling agent to activate the carboxylic acid, followed by the addition of the amine.

Materials:

-

13C-labeled Indole-2-carboxylic acid

-

(S)-1-(1-naphthyl)ethylamine

-

A suitable coupling agent (e.g., EDC·HCl, BOP reagent)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DCM, DMF)

Procedure:

-

The 13C-labeled indole-2-carboxylic acid is dissolved in an anhydrous solvent.

-

The coupling agent and a non-nucleophilic base are added to the solution and stirred at room temperature to activate the carboxylic acid.

-

(S)-1-(1-naphthyl)ethylamine is added to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

-

The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Hypothesized Mechanism of Action

The precise mechanism of action for ent-Calindol Amide has not been fully elucidated. However, based on studies of other indole derivatives, several potential mechanisms against bacterial pathogens have been proposed.[4] Indole compounds are known to possess a broad range of biological activities, and their antibacterial effects are likely multifactorial.

Potential Mechanisms of Action:

-

Disruption of Bacterial Cell Membranes: Some indole derivatives can intercalate into the bacterial cell membrane, leading to increased permeability, loss of membrane potential, and ultimately cell death.[5]

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Indole compounds have been shown to interfere with the signaling pathways involved in biofilm formation, making bacteria more susceptible to conventional antibiotics.[4]

-

Interference with Bacterial Cell Division: Some indole derivatives may inhibit key proteins involved in bacterial cell division, leading to the formation of filamentous cells and preventing replication.[4]

-

Inhibition of MmpL3: In mycobacteria, some indole-2-carboxamides have been shown to inhibit the essential mycolic acid transporter MmpL3, which is crucial for the formation of the mycobacterial cell wall.[6]

Experimental Protocols

While specific experimental protocols utilizing this compound are not detailed in the public literature, generalized protocols for assessing the antimicrobial activity of novel compounds are applicable. The 13C label would be particularly useful in quantitative mass spectrometry-based assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial culture (e.g., MRSA)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Incubator

Procedure:

-

A serial dilution of this compound is prepared in MHB in a 96-well plate.

-

Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Positive (no compound) and negative (no bacteria) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.

In Vivo Efficacy in a Murine Sepsis Model

This protocol evaluates the in vivo efficacy of an antimicrobial agent in a systemic infection model.

Materials:

-

This compound formulated for in vivo administration

-

6-8 week old female BALB/c mice

-

Pathogenic bacterial culture (e.g., MRSA)

-

Saline solution

Procedure:

-

Mice are acclimatized for at least one week.

-

A lethal dose of the bacterial suspension is injected intraperitoneally (IP) to induce sepsis.

-

This compound is administered at various doses via a chosen route (e.g., intravenous, intraperitoneal) at specific time points post-infection.

-

Control groups include a vehicle control and a positive control (a known effective antibiotic).

-

Animal survival is monitored for 7-14 days.

-

For bacterial burden analysis, a subset of mice can be euthanized at a specific time point, and organs (e.g., spleen, liver) are harvested, homogenized, and plated to enumerate colony-forming units (CFU).[4]

References

- 1. This compound | 1217724-96-3 [chemicalbook.com]

- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Significance of ¹³C Labeling in ent-Calindol Amide for Pharmaceutical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of carbon-13 (¹³C) isotopic labeling in the research and development of ent-Calindol Amide, an indole derivative with potential therapeutic applications. While direct research on ¹³C-labeled ent-Calindol Amide is emerging, this document extrapolates from established principles of isotopic labeling in drug discovery to delineate its significance. The incorporation of ¹³C into the molecular structure of ent-Calindol Amide provides a powerful and indispensable tool for elucidating its pharmacokinetic profile, metabolic fate, and mechanism of action.

The Core of ¹³C Labeling in Drug Development

Stable isotope labeling, particularly with ¹³C, is a cornerstone of modern pharmaceutical research. Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive, ensuring safety in handling and facilitating human studies.[1] The slight increase in mass due to the ¹³C atom allows for the differentiation of the labeled drug from its endogenous counterparts, enabling precise tracking and quantification in complex biological systems.[1] This technique is instrumental in overcoming challenges such as ion suppression in mass spectrometry and the lack of appropriate internal standards for metabolite quantification.[2]

The primary applications and significance of ¹³C labeling in the context of ent-Calindol Amide research are multifaceted:

-

Elucidation of Metabolic Pathways: ¹³C labeling enables the unequivocal identification of metabolites in in vitro and in vivo systems. By tracing the ¹³C atoms, researchers can map the biotransformation pathways of ent-Calindol Amide, identifying sites of oxidation, hydrolysis, or conjugation. This is crucial for understanding the drug's clearance mechanisms and identifying potentially active or toxic metabolites.

-

Precise Pharmacokinetic Analysis: The use of ¹³C-labeled ent-Calindol Amide as an internal standard in isotope dilution mass spectrometry allows for highly accurate and precise quantification of the parent drug and its metabolites in biological matrices such as plasma, urine, and tissues.[2] This method corrects for variations in sample extraction and instrument response, providing reliable data for pharmacokinetic modeling.

-

Definitive Bioavailability Studies: Co-administration of an intravenous ¹³C-labeled microdose with an oral unlabeled dose allows for the determination of absolute bioavailability without the need for a washout period, accelerating clinical development.

-

Mechanism of Action Studies: ¹³C labeling is instrumental in target engagement studies. For instance, in protein-based NMR studies, changes in the chemical shifts of a ¹³C-labeled ligand upon binding to its protein target can provide atomic-level information about the binding site and conformational changes.[3][4]

Quantitative Data Presentation

The application of ¹³C-labeled ent-Calindol Amide generates a wealth of quantitative data crucial for regulatory submissions and advancing the drug development program. The following tables provide illustrative examples of the types of data that can be obtained.

Table 1: Hypothetical Pharmacokinetic Parameters of ent-Calindol Amide in Human Plasma Following a Single Oral Dose, Determined Using a ¹³C-Labeled Internal Standard.

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | 150 ± 25 |

| Tmax (Time to Cmax) | h | 2.0 ± 0.5 |

| AUC(0-t) (Area Under the Curve) | ng·h/mL | 980 ± 120 |

| t1/2 (Half-life) | h | 8.5 ± 1.2 |

| CL/F (Apparent Clearance) | L/h | 5.2 ± 0.8 |

| Vd/F (Apparent Volume of Distribution) | L | 350 ± 45 |

Table 2: Illustrative Metabolic Profile of ent-Calindol Amide in Human Liver Microsomes (HLM) Incubated with ¹³C-ent-Calindol Amide.

| Metabolite | Formation Rate (pmol/min/mg protein) | Percentage of Total Metabolism |

| M1 (Hydroxylation) | 15.2 ± 2.1 | 45% |

| M2 (N-dealkylation) | 8.9 ± 1.5 | 26% |

| M3 (Glucuronidation) | 6.5 ± 0.9 | 19% |

| Other Minor Metabolites | 3.2 ± 0.5 | 10% |

Key Experimental Protocols

Detailed and robust experimental protocols are fundamental to obtaining high-quality data. Below are representative methodologies for key experiments involving ¹³C-labeled ent-Calindol Amide.

Protocol 1: Synthesis of ¹³C-ent-Calindol Amide

This protocol is a representative synthesis for introducing a ¹³C label into the indole core, a common strategy to ensure the label is not lost during metabolism.[5]

Objective: To synthesize ent-Calindol Amide with a ¹³C label in the indole ring for use in metabolic and pharmacokinetic studies.

Materials:

-

¹³C-labeled aniline (specific position of labeling to be determined based on synthetic feasibility and desired metabolic tracer stability)

-

Appropriate reagents for indole synthesis (e.g., via Fischer, Bischler, or other established indole synthetic routes)

-

Reagents for amidation

-

Solvents (e.g., toluene, DMF, DCM)

-

Purification materials (silica gel for column chromatography)

Procedure:

-

Indole Ring Formation: React ¹³C-labeled aniline with a suitable partner (e.g., an α-haloketone in a Bischler-like synthesis) to form the ¹³C-labeled indole core. The reaction conditions (temperature, catalyst, and reaction time) will be optimized based on the specific synthetic route chosen.

-

Functionalization: Introduce the necessary functional groups onto the indole core to build the complete structure of ent-Calindol Amide. This may involve multiple synthetic steps.

-

Amidation: Couple the functionalized indole intermediate with the appropriate amine to form the final amide bond of ent-Calindol Amide.

-

Purification: Purify the final ¹³C-labeled ent-Calindol Amide using column chromatography to achieve high purity (>98%).

-

Characterization: Confirm the structure and isotopic enrichment of the final product using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of ¹³C-ent-Calindol Amide in HLM.

Materials:

-

¹³C-ent-Calindol Amide

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

96-well plates

-

Incubator/shaker (37°C)

Procedure:

-

Preparation: Prepare a stock solution of ¹³C-ent-Calindol Amide in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a 96-well plate, pre-warm HLM and the NADPH regenerating system in phosphate buffer at 37°C.

-

Initiation of Reaction: Add ¹³C-ent-Calindol Amide to the incubation mixture to initiate the metabolic reaction. The final substrate concentration is typically 1 µM.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the plate to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of ¹³C-ent-Calindol Amide at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining ¹³C-ent-Calindol Amide versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways. The following diagrams are generated using the DOT language for Graphviz.

Caption: Experimental workflow for utilizing ¹³C-labeled ent-Calindol Amide.

Caption: Hypothesized signaling pathway for ent-Calindol Amide.

Disclaimer: The precise mechanism of action for ent-Calindol Amide is not yet fully elucidated.[6] This diagram represents a generalized pathway that could be investigated using techniques amenable to ¹³C-labeled compounds, such as target engagement studies.

Conclusion

The strategic incorporation of a ¹³C label into ent-Calindol Amide is not merely a technical exercise but a fundamental enabler of its preclinical and clinical development. It provides the analytical precision required to confidently assess its absorption, distribution, metabolism, and excretion, and offers sophisticated tools to probe its molecular mechanism of action. For researchers, scientists, and drug development professionals, leveraging ¹³C-labeled ent-Calindol Amide will be critical in navigating the complexities of the drug development pipeline and ultimately realizing its therapeutic potential.

References

- 1. NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dynamics of Ligand Binding from 13C NMR Relaxation Dispersion at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 6. High-resolution isotope-dilution mass spectrometry using metabolism of isotope-labeled compounds: application to drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of ent-Calindol Amide and Other Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives represent a significant and versatile scaffold in modern drug discovery, demonstrating a wide array of biological activities.[1][2] These compounds are integral to the structure of essential biomolecules like serotonin and melatonin and form the basis for numerous therapeutic agents.[3] The indole nucleus has been successfully incorporated into drugs for cancer treatment, infectious disease management, and anti-inflammatory therapies.[1][2] This technical guide focuses on ent-Calindol Amide, a specific indole derivative, and explores its potential therapeutic applications, drawing insights from the broader family of indole-based compounds. While direct research on ent-Calindol Amide is limited, this document extrapolates potential methodologies and applications based on related structures.[4]

Synthesis of ent-Calindol Amide

The synthesis of ent-Calindol Amide, the (S)-enantiomer of Calindol Amide, can be achieved through a convergent synthetic approach. This strategy involves the independent synthesis of two key intermediates: (S)-1-(naphthalen-1-yl)ethan-1-amine and indole-2-carboxaldehyde. These intermediates are then coupled via reductive amination to form ent-Calindol, which is subsequently acylated to yield the final amide product.

A plausible synthetic pathway is outlined below:

Potential Therapeutic Applications

While the specific therapeutic applications of ent-Calindol Amide are yet to be fully elucidated, the broader class of indole derivatives exhibits a range of promising biological activities.

Antimicrobial Activity

Indole scaffolds have garnered significant attention for the development of novel antimicrobial agents, particularly in the face of rising multidrug-resistant pathogens.[4] Studies on various indole derivatives have revealed several hypothesized mechanisms of action against bacteria and fungi.[4]

Hypothesized Mechanisms of Antimicrobial Action:

-

Disruption of Cell Membrane Integrity: Indole compounds can interfere with the bacterial cell membrane, leading to increased permeability and cell death.[4]

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance, and some indole derivatives have been shown to inhibit their formation.[4]

-

Interference with Bacterial Cell Division: These compounds may disrupt essential processes involved in bacterial replication.[4]

The workflow for evaluating the antimicrobial potential of a compound like ent-Calindol Amide would typically involve a series of in vitro and in vivo assays.

Modulation of the Calcium-Sensing Receptor (CaSR)

ent-Calindol Amide is the enantiomer of Calindol Amide. Calindol, the (R)-enantiomer, is known as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[5] The CaSR is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis.[1] Calcimimetics, which enhance the sensitivity of the CaSR to extracellular calcium, are used in the treatment of hyperparathyroidism.[5]

A comprehensive structure-activity relationship study of Calindol derivatives has shown that modifications to the indole ring can significantly impact potency and selectivity.[5] For instance, the introduction of a nitro group at the 7-position of the indole resulted in a 6-fold increase in activity.[5]

The signaling pathway for CaSR activation by a calcimimetic like Calindol involves allosteric modulation, leading to downstream intracellular signaling cascades.

Quantitative Data

| Compound | EC50 (nM)[5] | Notes |

| Calindol ((R)-enantiomer) | 120 | Positive allosteric modulator of CaSR. |

| 7-nitrocalindol | 20 | 6-fold more active than Calindol. |

| 4-phenylcalindol | ~120 | Equipotent to Calindol. |

| 4-hydroxycalindol | ~120 | Equipotent to Calindol. |

| 5-hydroxycalindol | ~120 | Equipotent to Calindol. |

Note: EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted for the evaluation of the antimicrobial activity of a novel compound like ent-Calindol Amide.

Objective: To determine the lowest concentration of ent-Calindol Amide that inhibits the visible growth of a microorganism.

Materials:

-

ent-Calindol Amide

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of ent-Calindol Amide in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 105 CFU/mL).

-

Include positive (microbes only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed, either visually or by measuring optical density.

In Vivo Murine Sepsis Model

This protocol provides a framework for evaluating the in vivo efficacy of ent-Calindol Amide in a systemic infection model.

Objective: To evaluate the in vivo efficacy of ent-Calindol Amide in a murine model of sepsis.

Materials:

-

ent-Calindol Amide formulation for in vivo administration

-

6-8 week old female BALB/c mice

-

Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

-

Saline solution

-

Syringes and needles

Procedure:

-

Acclimatize mice for at least one week prior to the experiment.

-

Induce sepsis by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the bacterial suspension.

-

Administer ent-Calindol Amide at various doses via a chosen route (e.g., intravenous, intraperitoneal) at specific time points post-infection (e.g., 1 and 12 hours).

-

Include a vehicle control group and a positive control group (treated with a known effective antibiotic).

-

Monitor survival over a period of 7-14 days.

-

For bacterial burden determination, a subset of mice can be euthanized at a specified time point (e.g., 24 hours), and organs (e.g., spleen, liver) harvested, homogenized, and plated to enumerate colony-forming units (CFU).

Conclusion

ent-Calindol Amide, as an indole derivative, belongs to a class of compounds with significant therapeutic potential. While specific data on its biological activity is currently limited, the known antimicrobial and CaSR modulatory activities of related indole compounds provide a strong rationale for its further investigation. The synthetic pathways, experimental protocols, and hypothesized mechanisms of action outlined in this guide offer a foundational framework for researchers and drug development professionals to explore the therapeutic applications of ent-Calindol Amide and other novel indole derivatives. Future studies are warranted to elucidate its precise mechanism of action and to establish its efficacy and safety profile in various disease models.

References

- 1. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calindol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Aminoalkylindole analogs: cannabimimetic activity of a class of compounds structurally distinct from delta 9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of ent-Calindol Amide-13C

Disclaimer: No specific Safety Data Sheet (SDS) for ent-Calindol Amide-13C is publicly available. The following safety information is extrapolated from SDSs of structurally related indole-2-carboxamide compounds. Researchers must perform their own risk assessment before handling this compound and consult the supplier for a specific SDS if available. All handling should be conducted by trained personnel in a controlled laboratory setting.

This guide provides a comprehensive overview of the safety considerations and handling precautions for this compound, a research-grade chemical intermediate. Given the absence of a dedicated Safety Data Sheet, this document synthesizes data from closely related indole-2-carboxamide compounds to offer a robust framework for researchers, scientists, and drug development professionals.

Section 1: Chemical Identification and Physical Properties

This compound is an isotopically labeled form of a Calindol intermediate. Calindol is known as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] The "-13C" designation indicates the presence of a carbon-13 isotope, making it useful in metabolic studies or as an internal standard.

| Property | Data | Source |

| Chemical Name | This compound | - |

| Synonyms | (S)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide-13C | - |

| CAS Number | 1217724-96-3 | - |

| Appearance | Likely a solid | Inferred |

| Storage | Store at 2-8°C | Inferred from related compounds |

Section 2: Hazard Identification and Classification

Based on data from related indole-2-carboxamide compounds, this compound should be treated as a potentially hazardous substance. The primary hazards are expected to be skin, eye, and respiratory tract irritation.[3]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Section 3: Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires stringent adherence to standard laboratory safety protocols to minimize exposure.

Experimental Protocol for Safe Handling:

-

Preparation: Before handling, ensure a designated workspace is clean and uncluttered. A chemical fume hood is mandatory for all operations involving the solid compound or its solutions.

-

PPE: Don a standard laboratory coat, nitrile gloves (or other chemically resistant gloves), and ANSI-approved safety glasses with side shields. A face shield may be required for operations with a high risk of splashing.

-

Weighing: To weigh the solid, carefully transfer the required amount from the stock container to a tared weigh boat or paper inside the fume hood. Use anti-static tools if necessary. Avoid creating dust.

-

Dissolution: If preparing a solution, add the solvent to the weighed solid slowly. Cap the container securely before mixing or vortexing.

-

Post-Handling: After use, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol). Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

| Protective Measure | Specification |

| Engineering Controls | Work in a certified chemical fume hood. |

| Eye/Face Protection | Safety glasses with side shields or goggles. |

| Skin Protection | Laboratory coat and chemically resistant gloves (e.g., nitrile). |

| Respiratory Protection | Not required if handled in a fume hood. If dust is generated outside a hood, a NIOSH-approved respirator with a particulate filter is necessary. |

Section 4: First-Aid and Emergency Procedures

Immediate and appropriate first-aid measures are critical in the event of accidental exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

| Accidental Release | Evacuate the area. Wear appropriate PPE. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. For large spills, contact environmental health and safety personnel. |

Section 5: Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

Experimental Protocol for Waste Disposal:

-

Segregation: Collect all solid waste (e.g., contaminated weigh paper, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[5][6]

-

Labeling: The waste container label must include the words "Hazardous Waste" and the full chemical name: "this compound".

-

Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Keep containers closed at all times except when adding waste.[6][7]

-

Pickup: Arrange for waste disposal through your institution's environmental health and safety office.

Section 6: Biological Activity and Signaling Pathway

Calindol is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR).[1][8] PAMs do not activate the receptor on their own but enhance the receptor's response to its endogenous ligand, in this case, extracellular calcium (Ca²⁺). The activation of CaSR by Ca²⁺, potentiated by Calindol, initiates a signaling cascade, primarily through the Gq/11 pathway, leading to the activation of Phospholipase C (PLC).

Caption: Signaling pathway of Calindol as a CaSR positive allosteric modulator.

Section 7: Experimental Workflow for Safe Use

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting, from preparation to disposal.

Caption: General workflow for safe laboratory handling of chemical compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 8. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enantiomeric Journey of Calindol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calindol, chemically known as (R)-N-((1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amine, is a potent and selective positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). As a second-generation calcimimetic, it emerged from the pioneering research on CaSR modulators aimed at treating disorders of calcium homeostasis, such as secondary hyperparathyroidism. Although Calindol did not achieve clinical use, its study has provided valuable insights into the structure-activity relationships of calcimimetics and the crucial role of stereochemistry in their pharmacological activity. This technical guide provides an in-depth exploration of the discovery, history, and enantiomeric properties of Calindol, complete with experimental methodologies and pathway visualizations.

Discovery and History

The journey to the discovery of Calindol is rooted in the broader history of calcimimetics. The field was pioneered by NPS Pharmaceuticals, where researchers, led by Dr. Edward F. Nemeth, discovered that small organic molecules could act as allosteric modulators of the CaSR. This was a significant breakthrough, as the receptor's natural ligand is an inorganic ion, calcium. Their work in the 1990s led to the identification of a class of phenylalkylamine compounds that could mimic the effect of calcium on the CaSR, leading to the term "calcimimetics."

The Enantiomers of Calindol: A Tale of Two Mirror Images

A critical aspect of Calindol's pharmacology is its chirality. The molecule possesses a single stereocenter at the carbon atom of the ethylamine moiety, giving rise to two enantiomers: (R)-Calindol and (S)-Calindol.

Pharmacological Activity

As with many chiral drugs, the biological activity of Calindol is highly dependent on its stereochemistry. The (R)-enantiomer is the biologically active form, acting as a potent positive allosteric modulator of the CaSR. In contrast, the (S)-enantiomer, sometimes referred to as ent-Calindol, is reported to be functionally inactive. This stark difference in activity highlights the specific three-dimensional requirements for binding and modulation of the CaSR.

Table 1: Pharmacological Data of Calindol Enantiomers and Derivatives

| Compound | Chemical Name | EC50 (nM) | Reference |

| (R)-Calindol | (R)-N-((1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amine | 120 | [1] |

| (S)-Calindol (ent-Calindol) | (S)-N-((1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amine | Functionally inactive | [1] |

| 7-nitrocalindol | (R)-N-((7-nitro-1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amine | 20 | [1] |

| 4-phenylcalindol | (R)-N-((4-phenyl-1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amine | Equipotent to Calindol | [1] |

| 4-hydroxycalindol | (R)-2-(((1-(naphthalen-1-yl)ethyl)amino)methyl)-1H-indol-4-ol | Equipotent to Calindol | [1] |

Experimental Protocols

Proposed Enantioselective Synthesis of (R)-Calindol

While a specific protocol for Calindol's synthesis is not publicly detailed, a plausible enantioselective route can be constructed based on the synthesis of its key chiral intermediate, (R)-1-(1-naphthyl)ethylamine, and subsequent coupling with an indole derivative.

Step 1: Enantioselective Synthesis of (R)-1-(1-naphthyl)ethylamine

This can be achieved via asymmetric reductive amination of 1'-acetonaphthone. A method adapted from a patented procedure for a similar transformation is presented below.

-

Materials: 1'-acetonaphthone, ammonium formate, a chiral ruthenium catalyst such as chloro{--INVALID-LINK--amido}(p-cymene)ruthenium(II), isopropanol, sodium carbonate solution (20%), dichloromethane, anhydrous sodium sulfate.

-

Procedure:

-

In a reaction vessel, dissolve 1'-acetonaphthone in isopropanol under a nitrogen atmosphere.

-

Add the chiral ruthenium catalyst.

-

Add ammonium formate and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, add water to the reaction mixture and adjust the pH to 9 with a 20% sodium carbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude (R)-1-(1-naphthyl)ethylamine by vacuum distillation to yield a light yellow oil. The enantiomeric excess can be determined by chiral HPLC.

-

Step 2: Synthesis of 2-(chloromethyl)-1H-indole

-

Materials: Indole-2-methanol, thionyl chloride, dichloromethane.

-

Procedure:

-

Dissolve indole-2-methanol in dichloromethane and cool the solution to 0°C.

-

Slowly add thionyl chloride to the cooled solution.

-

Allow the reaction to stir at 0°C for 1-2 hours.

-

Quench the reaction by carefully adding a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain 2-(chloromethyl)-1H-indole. This compound can be unstable and should be used immediately in the next step.

-

Step 3: Coupling of (R)-1-(1-naphthyl)ethylamine and 2-(chloromethyl)-1H-indole

-

Materials: (R)-1-(1-naphthyl)ethylamine, 2-(chloromethyl)-1H-indole, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), acetonitrile.

-

Procedure:

-

Dissolve (R)-1-(1-naphthyl)ethylamine and 2-(chloromethyl)-1H-indole in acetonitrile.

-

Add DIPEA to the mixture.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford (R)-Calindol.

-

Chiral Resolution of Racemic Calindol

An alternative to enantioselective synthesis is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent.

-

Materials: Racemic Calindol, a chiral acid such as D-(-)-tartaric acid, a suitable solvent system (e.g., ethanol/water mixture).

-

Procedure:

-

Dissolve racemic Calindol in a heated ethanol/water solution.

-

In a separate flask, dissolve an equimolar amount of D-(-)-tartaric acid in the same solvent system.

-

Combine the two solutions and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.

-

The salt of one diastereomer will preferentially crystallize out of the solution.

-

Collect the crystals by filtration and wash with a cold solvent.

-

To recover the free base, dissolve the crystals in water and basify the solution with a suitable base (e.g., sodium hydroxide) to pH > 10.

-

Extract the free base with an organic solvent like dichloromethane.

-

Dry the organic layer and evaporate the solvent to obtain the enantiomerically enriched Calindol.

-

The enantiomeric excess should be determined by chiral HPLC. The other enantiomer can be recovered from the mother liquor.

-

Signaling Pathways and Experimental Workflows

Calcium-Sensing Receptor (CaSR) Signaling Pathway

Calindol, as a positive allosteric modulator, enhances the sensitivity of the CaSR to extracellular calcium. The activation of the CaSR initiates a cascade of intracellular signaling events primarily through the G-protein subtypes Gq/11 and Gi/o.

Experimental Workflow for Determining Calindol's Bioactivity

The following diagram illustrates a typical workflow for assessing the in vitro potency of a CaSR modulator like Calindol.

Conclusion

Calindol stands as a noteworthy example in the development of calcimimetics, particularly for its clear demonstration of the importance of stereochemistry in drug-receptor interactions. Although it did not progress to clinical use, the study of Calindol and its enantiomers has contributed significantly to our understanding of the Calcium-Sensing Receptor. The proposed synthetic and resolution protocols, along with the detailed signaling pathways, provide a comprehensive resource for researchers in the field of drug discovery and pharmacology who are interested in the continued exploration of CaSR modulators. The stark difference in activity between its (R) and (S) enantiomers serves as a powerful reminder of the three-dimensional nature of pharmacology and the necessity of considering stereoisomerism in drug design and development.

References

An In-depth Technical Guide to Isotopic Labeling for Tracing Metabolic Pathways

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling, a powerful technique for tracing the flow of atoms through metabolic networks. By replacing atoms in a molecule with their heavier, non-radioactive stable isotopes, researchers can track the journey of these labeled compounds through various biochemical reactions, providing a dynamic view of cellular metabolism.[1][2] This approach is instrumental in quantifying metabolic fluxes, elucidating disease mechanisms, and identifying novel therapeutic targets.[3][4]

Core Principles of Stable Isotopic Labeling

The foundation of isotopic labeling lies in introducing a substrate (a "tracer") enriched with a stable isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1][5] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe and effective for a wide range of studies, including those in humans.[5]

The organism or cell metabolizes this labeled compound, incorporating the heavy isotopes into downstream metabolites.[1] The key principle is that while the labeled atom behaves almost identically to its unlabeled counterpart in biochemical reactions, its increased mass allows it to be detected and distinguished by analytical instruments.[2]

Key Concepts:

-

Isotopes & Isotopologues: Isotopes are variants of an element with the same number of protons but different numbers of neutrons.[1] When a metabolite incorporates one or more heavy isotopes, it is termed an isotopologue. The resulting pattern of isotopologues is known as the Mass Isotopomer Distribution (MID).[6]

-

Metabolic Flux: This is the rate of turnover of metabolites through a metabolic pathway.[1] Stable isotope labeling is a primary method for quantifying metabolic flux, offering a snapshot of the activity of cellular enzymatic reactions.[3][7]

-

Mass Isotopomer Distribution Analysis (MIDA): MIDA is a technique that uses the statistical analysis of mass isotopomer patterns in a polymer (like a fatty acid or glucose) to determine the isotopic enrichment of the precursor pool from which it was synthesized.[8][9][10] This allows for the calculation of the fraction of molecules that were newly synthesized during the experiment.[8][9]

The primary analytical methods for detecting isotopologues are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][11] MS separates molecules based on their mass-to-charge ratio, allowing for the quantification of different mass isotopologues (e.g., M+0, M+1, M+2).[1] High-resolution MS is particularly powerful for resolving isotopologues with small mass differences.[12] NMR, while less sensitive, can provide precise information on the specific position of the labeled atom within a molecule.[1]

Experimental Workflow and Key Protocols

A successful isotopic labeling experiment requires meticulous planning and execution, from experimental design to data analysis. The general workflow is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | MDPI [mdpi.com]

- 8. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. | Semantic Scholar [semanticscholar.org]

- 10. scite.ai [scite.ai]

- 11. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]

- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

The Isotopic Fingerprint: A Technical Guide to 13C Labeled Compounds in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for utilizing 13C labeled compounds in drug metabolism and pharmacokinetic (DMPK) studies. The strategic incorporation of the stable, non-radioactive isotope carbon-13 (¹³C) into drug candidates offers a powerful tool to trace their metabolic fate, elucidate biotransformation pathways, and quantify metabolic fluxes with high precision. This guide details the fundamental concepts, experimental protocols, data interpretation, and advanced applications of ¹³C labeling in drug development.

Core Principles of 13C Isotopic Labeling

Isotopic labeling is a technique that involves the substitution of one or more atoms of a molecule with their isotope. In the context of drug metabolism, a drug molecule is synthesized with one or more ¹²C atoms replaced by ¹³C atoms.[1] This substitution results in a molecule that is chemically identical to the parent drug but has a distinct, slightly higher mass. This mass difference is the key to tracing the molecule and its metabolites through complex biological systems.

The fundamental principle lies in the ability of modern analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to differentiate between the ¹²C and ¹³C-containing molecules.[1] When a ¹³C labeled drug is administered, it follows the same metabolic pathways as the unlabeled drug. By analyzing biological samples (e.g., plasma, urine, tissues) at various time points, researchers can identify and quantify the parent drug and its metabolites based on their unique mass signatures.

Advantages of Using ¹³C Labeling:

-

Non-Radioactive: Unlike ¹⁴C, ¹³C is a stable isotope, eliminating the need for specialized handling and disposal of radioactive materials.[1]

-

High Specificity: The precise mass shift allows for the unambiguous identification of drug-related material against a complex biological background.

-

Quantitative Accuracy: ¹³C labeled compounds can serve as ideal internal standards for quantitative analysis, correcting for variations in sample preparation and instrument response.

-

Mechanistic Insights: The position of the ¹³C label within the molecule can be strategically chosen to probe specific metabolic reactions and identify sites of biotransformation.

-

Metabolic Flux Analysis: This technique is the gold standard for quantifying the rates (fluxes) of metabolic pathways.[2]

Quantitative Data in 13C Labeling Studies

Clear and concise presentation of quantitative data is crucial for the interpretation of drug metabolism studies. The following tables provide essential reference data.

Table 1: Natural Abundance of Carbon Isotopes [3][4][5][6]

| Isotope | Atomic Mass (Da) | Natural Abundance (%) | Nuclear Spin (I) |

| ¹²C | 12.000000 | 98.93 | 0 |

| ¹³C | 13.003355 | 1.07 | 1/2 |

Table 2: Typical ¹³C Enrichment Levels in Metabolic Studies [7]

| Study Type | Typical ¹³C Enrichment | Purpose |

| Tracer Experiments | 5-99% | To trace the metabolic fate of a compound. |

| Metabolic Flux Analysis (MFA) | 20-99% | To achieve isotopic steady-state for flux calculations. |

| Isotopic Ratio Outlier Analysis (IROA) | 5% and 95% | To differentiate biological signals from artifacts and determine the number of carbon atoms. |

Experimental Protocols

The successful application of ¹³C labeling in drug metabolism studies relies on meticulously planned and executed experimental protocols. The following sections outline the key methodologies.

Experimental Design and Tracer Selection

The first step in any ¹³C labeling study is a robust experimental design.[2] This involves defining the research question, selecting the appropriate biological system (e.g., cell culture, animal model), and choosing the optimal ¹³C labeled tracer. The position of the ¹³C label(s) on the drug molecule is critical and should be chosen to provide the most informative data for the metabolic pathways under investigation. For instance, labeling a specific carbon atom can help determine if that part of the molecule is cleaved during metabolism.

General Workflow for a ¹³C Labeling Experiment

The overall process can be broken down into several key stages, from the administration of the labeled compound to the final data analysis.

General workflow for a 13C labeling experiment.

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for accurate and sensitive analysis of ¹³C labeled metabolites by mass spectrometry.

Protocol for Metabolite Extraction from Plasma:

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.

Analytical Techniques

Mass spectrometry is the most commonly used technique for analyzing ¹³C labeled compounds due to its high sensitivity and ability to provide information on the mass-to-charge ratio of molecules.[8] The incorporation of ¹³C atoms results in a predictable mass shift in the parent drug and its metabolites, allowing for their selective detection.

Key MS-based approaches:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for analyzing complex biological samples. The liquid chromatography step separates the metabolites before they are introduced into the mass spectrometer.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used for the analysis of volatile and thermally stable metabolites. Derivatization is typically required to increase the volatility of the analytes.[9]

-

Tandem Mass Spectrometry (MS/MS): This technique provides structural information by fragmenting the ions and analyzing the resulting fragment ions. This is invaluable for identifying unknown metabolites.

NMR spectroscopy provides detailed structural information about molecules.[1] In the context of ¹³C labeling, NMR can be used to determine the exact position of the ¹³C label within a molecule, which is crucial for elucidating metabolic pathways.[1]

Protocol for 1D ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve the purified metabolite in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

-

Instrument Setup: Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent.

-

Parameter Optimization: Set the appropriate acquisition parameters, including the number of scans (ns), delay time (d1), and receiver gain (rga).

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal.

-

Data Processing: Perform a Fourier transform of the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum.

-

Spectral Analysis: Analyze the chemical shifts and coupling constants to determine the structure and the position of the ¹³C label.

Application in Elucidating Metabolic Pathways

A primary application of ¹³C labeling is to trace the flow of carbon atoms through metabolic pathways. By analyzing the labeling patterns in downstream metabolites, researchers can deduce the activity of different pathways.

Glycolysis and the Tricarboxylic Acid (TCA) Cycle

The metabolism of a drug can significantly impact or be impacted by central carbon metabolism. Using ¹³C labeled glucose, for example, allows for the investigation of how a drug affects glycolysis and the TCA cycle.

Tracing ¹³C from glucose through glycolysis and the TCA cycle.

When cells are incubated with uniformly labeled [U-¹³C]glucose, the carbon backbone of glycolytic intermediates and subsequently TCA cycle intermediates will become fully labeled.[10] By measuring the mass isotopologue distribution (MID) of these intermediates, the relative contribution of glucose to the TCA cycle can be quantified. Any dilution in the ¹³C enrichment would indicate the influx of carbon from other sources.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful computational technique that uses the isotopic labeling patterns in metabolites to calculate the intracellular metabolic fluxes.[11] This provides a quantitative understanding of the cellular metabolic state and how it is perturbed by a drug.

Workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

The use of ¹³C labeled compounds is an indispensable tool in modern drug metabolism research. From elucidating complex biotransformation pathways to providing quantitative insights into metabolic fluxes, ¹³C labeling offers a level of detail and accuracy that is unmatched by other techniques. As analytical technologies continue to advance, the applications of stable isotope labeling in drug discovery and development are expected to expand, further enhancing our ability to design safer and more effective medicines.

References

- 1. Analysis of tricarboxylic acid cycle of the heart using 13C isotope isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. WebElements Periodic Table » Carbon » isotope data [webelements.com]

- 4. iupac.org [iupac.org]

- 5. Isotope Abundances for all the elements in the Periodic Table [periodictable.com]

- 6. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Metabolic Flux Analysis Using ent-Calindol Amide-¹³C

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] By introducing a substrate labeled with a stable isotope like ¹³C, researchers can trace the path of the labeled atoms through metabolic pathways.[3][4] This provides a detailed snapshot of cellular metabolism that goes beyond static measurements of metabolite concentrations.[5] This application note provides a detailed protocol for the use of a novel hypothetical tracer, ent-Calindol Amide-¹³C, in metabolic flux analysis experiments with mammalian cell cultures.

ent-Calindol Amide is a synthetic indole derivative. Indole compounds are known to have diverse biological activities and can modulate various signaling pathways.[6][7][8] This protocol assumes that ent-Calindol Amide-¹³C serves two purposes: 1) as a modulator of cellular metabolism and 2) as a tracer to investigate its own uptake and metabolic fate, as well as its impact on central carbon metabolism. The ¹³C label is strategically placed on the amide functional group to allow for tracing its incorporation and transformation.

This document is intended for researchers, scientists, and drug development professionals familiar with cell culture and mass spectrometry techniques.

Principle of the Method

The core of this protocol involves replacing the standard, unlabeled version of a specific nutrient in the cell culture medium with its ¹³C-labeled counterpart. In this hypothetical case, we will supplement the medium with ent-Calindol Amide-¹³C. The cells are cultured in this medium for a duration sufficient to achieve a metabolic and isotopic steady state.[9]

Once the cells have incorporated the ¹³C label, intracellular metabolites are extracted. The extracts are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distribution (MID) for a range of key metabolites.[10] The MIDs reveal the extent to which the ¹³C label has been incorporated into each metabolite. This data, combined with measurements of nutrient uptake and secretion rates, is used in a computational model to calculate the intracellular metabolic fluxes.[11]

Materials and Reagents

| Material/Reagent | Supplier | Catalog No. |

| ent-Calindol Amide-¹³C | (Hypothetical) | N/A |

| Human Cancer Cell Line (e.g., HeLa, A549) | ATCC | Various |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS), dialyzed | Gibco | 26400044 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| 80% Methanol, LC-MS Grade | Fisher Scientific | A456-4 |

| 0.9% NaCl Solution, ice-cold | Sigma-Aldrich | S8776 |

| LC-MS Grade Water | Fisher Scientific | W6-4 |

| LC-MS Grade Acetonitrile | Fisher Scientific | A955-4 |

Detailed Experimental Protocol

This protocol is designed for adherent mammalian cells cultured in 6-well plates.

1. Cell Seeding and Culture

1.1. Culture the chosen mammalian cell line in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask until 80-90% confluency. 1.2. Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. 1.3. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes. 1.4. Resuspend the cell pellet and count the cells. Seed 5 x 10⁵ cells per well in 6-well plates with 2 mL of complete medium. 1.5. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

2. Isotopic Labeling

2.1. Prepare the labeling medium: DMEM supplemented with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and the desired concentration of ent-Calindol Amide-¹³C (e.g., 10 µM). Prepare a parallel control medium with unlabeled ent-Calindol Amide. 2.2. After 24 hours of incubation, aspirate the medium from the wells. 2.3. Gently wash the cells once with 1 mL of pre-warmed PBS. 2.4. Add 2 mL of the pre-warmed labeling medium (or control medium) to each respective well. 2.5. Incubate the cells for a sufficient duration to approach isotopic steady state. This time should be optimized, but a common starting point is 24 hours.[9]

3. Metabolite Extraction

3.1. Place the 6-well plates on ice. 3.2. Aspirate the labeling medium completely. 3.3. Quickly wash the cells with 1 mL of ice-cold 0.9% NaCl solution to remove any remaining extracellular medium. 3.4. Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism. 3.5. Scrape the cells from the bottom of the well using a cell scraper and transfer the cell suspension to a microcentrifuge tube. 3.6. Vortex the tubes vigorously for 30 seconds. 3.7. Centrifuge at 16,000 x g at 4°C for 10 minutes to pellet cell debris. 3.8. Transfer the supernatant, which contains the metabolite extract, to a new microcentrifuge tube. 3.9. Store the extracts at -80°C until LC-MS analysis.

4. LC-MS Analysis

4.1. The analysis of polar metabolites is typically performed using reverse-phase ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). 4.2. Chromatography Example (HILIC):

- Column: SeQuant ZIC-pHILIC (150 mm x 2.1 mm, 5 µm)

- Mobile Phase A: 20 mM Ammonium Carbonate in Water

- Mobile Phase B: Acetonitrile

- Gradient: Linear gradient from 80% B to 20% B over 15 minutes.

- Flow Rate: 0.3 mL/min

- Injection Volume: 5 µL 4.3. Mass Spectrometry Example:

- Ionization Mode: Negative

- Scan Range: 70-1000 m/z

- Resolution: 70,000

- Data Acquisition: Full scan mode 4.4. Analyze the samples to obtain the mass isotopomer distributions for key metabolites in central carbon metabolism (e.g., citrate, malate, glutamate, aspartate) and for ent-Calindol Amide itself.

Data Presentation and Analysis

1. Quantitative Data Summary

The raw LC-MS data should be processed to correct for the natural abundance of ¹³C. The resulting mass isotopomer distributions (MIDs) can be summarized in tables.

Table 1: Hypothetical Mass Isotopomer Distribution of Key Metabolites Following Labeling with ent-Calindol Amide-¹³C.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Control Group | |||||

| Citrate | 93.5 | 5.8 | 0.6 | 0.1 | 0.0 |

| Malate | 94.1 | 5.2 | 0.6 | 0.1 | 0.0 |

| Glutamate | 93.8 | 5.5 | 0.6 | 0.1 | 0.0 |

| Treated Group | |||||

| Citrate | 85.2 | 8.1 | 4.5 | 1.8 | 0.4 |

| Malate | 88.9 | 6.5 | 3.1 | 1.2 | 0.3 |

| Glutamate | 86.4 | 7.9 | 3.9 | 1.5 | 0.3 |

2. Flux Calculation

The MIDs from the LC-MS analysis, along with measured nutrient uptake and secretion rates (e.g., glucose, lactate, glutamine), are used as inputs for flux calculation software (e.g., INCA, Metran, VANTED).[12] These programs use metabolic network models to estimate the intracellular fluxes that best reproduce the experimental data.

Table 2: Hypothetical Metabolic Fluxes (relative to glucose uptake) in Control vs. ent-Calindol Amide-¹³C Treated Cells.

| Metabolic Flux | Control Group | Treated Group | Fold Change |

| Glycolysis (Glucose -> Pyruvate) | 100 | 85 | -0.15 |

| Pentose Phosphate Pathway | 12 | 18 | +0.50 |

| TCA Cycle (Citrate Synthase) | 65 | 50 | -0.23 |

| Anaplerosis (Pyruvate Carboxylase) | 15 | 25 | +0.67 |

| Glutamine Consumption | 40 | 55 | +0.38 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for ¹³C-metabolic flux analysis.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway affected by ent-Calindol Amide.

References

- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 3. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]

- 7. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 9. d-nb.info [d-nb.info]

- 10. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring Metabolic Flux [iwasa.biochem.utah.edu]

- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the 13C NMR Spectroscopic Analysis of ent-Calindol Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Calindol Amide is a synthetic indole alkaloid derivative with potential applications in drug discovery and development. A thorough structural characterization is paramount for understanding its chemical properties, biological activity, and for quality control purposes. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the unambiguous structural elucidation of organic molecules like ent-Calindol Amide. These application notes provide a detailed overview and experimental protocols for the analysis of ent-Calindol Amide using various 13C NMR spectroscopic techniques.

Overview of 13C NMR Spectroscopy for ent-Calindol Amide Analysis